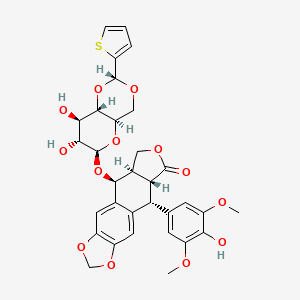

Teniposide

描述

This compound is a semisynthetic derivative of podophyllotoxin that exhibits antitumor activity. This compound inhibits DNA synthesis by forming a complex with topoisomerase II and DNA. This complex induces breaks in double stranded DNA and prevents repair by topoisomerase II binding. Accumulated breaks in DNA prevent cells from entering into the mitotic phase of the cell cycle, and lead to cell death. This compound acts primarily in the G2 and S phases of the cycle.

This compound is a Topoisomerase Inhibitor. The mechanism of action of this compound is as a Topoisomerase Inhibitor.

This compound is a semisynthetic derivative of podophyllotoxin with antineoplastic activity. This compound forms a ternary complex with the enzyme topoisomerase II and DNA, resulting in dose-dependent single- and double-stranded breaks in DNA, DNA: protein cross-links, inhibition of DNA strand religation, and cytotoxicity. This agent acts in the late S or early G phase of the cell cycle. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1992 and is indicated for neoplasm and has 3 investigational indications. This drug has a black box warning from the FDA.

A semisynthetic derivative of podophyllotoxin that exhibits antitumor activity. This compound inhibits DNA synthesis by forming a complex with topoisomerase II and DNA. This complex induces breaks in double stranded DNA and prevents repair by topoisomerase II binding. Accumulated breaks in DNA prevent cells from entering into the mitotic phase of the cell cycle, and lead to cell death. This compound acts primarily in the G2 and S phases of the cycle.

A semisynthetic derivative of PODOPHYLLOTOXIN that exhibits antitumor activity. This compound inhibits DNA synthesis by forming a complex with topoisomerase II and DNA. This complex induces breaks in double stranded DNA and prevents repair by topoisomerase II binding. Accumulated breaks in DNA prevent cells from entering into the mitotic phase of the cell cycle, and lead to cell death. This compound acts primarily in the G2 and S phases of the cycle.

See also: Etoposide (related).

属性

IUPAC Name |

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O13S/c1-37-19-6-13(7-20(38-2)25(19)33)23-14-8-17-18(42-12-41-17)9-15(14)28(16-10-39-30(36)24(16)23)44-32-27(35)26(34)29-21(43-32)11-40-31(45-29)22-4-3-5-46-22/h3-9,16,21,23-24,26-29,31-35H,10-12H2,1-2H3/t16-,21+,23+,24-,26+,27+,28+,29+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUKOCRGYNPUPR-QBPJDGROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CS8)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C8=CC=CS8)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023638 | |

| Record name | Teniposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water., In water, 5.9 mg/L at 25 °C /Estimated/ | |

| Record name | TENIPOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.8X10-26 mm Hg at 25 °C /Estimated/ | |

| Record name | TENIPOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... The 50-mg intravenous preparation typically also contains benzyl alcohol (0.15 g), N,N-dimethylacetamide (0.3 g), polyethoxylated castor oil (2.5 g), maleic acid to a pH of 5.1 and absolute ethanol to 5 mL. | |

| Record name | TENIPOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from absolute ethanol | |

CAS No. |

29767-20-2 | |

| Record name | Teniposide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29767-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teniposide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029767202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teniposide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Teniposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Teniposide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENIPOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/957E6438QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TENIPOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

242-246 °C | |

| Record name | Teniposide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TENIPOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Teniposide's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teniposide, a semisynthetic derivative of podophyllotoxin, is a potent antineoplastic agent primarily used in the treatment of specific hematologic malignancies and solid tumors, particularly in pediatric patients.[1][2] Its cytotoxic effects are primarily attributed to its function as a topoisomerase II inhibitor. By stabilizing the covalent intermediate complex between topoisomerase II and DNA, this compound induces protein-linked DNA single- and double-strand breaks.[2][3][4] This disruption of DNA integrity triggers a cascade of cellular responses, including cell cycle arrest, primarily in the late S and early G2 phases, and the induction of apoptosis, ultimately leading to cancer cell death.[1][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anticancer activity, details key experimental methodologies for its study, and presents quantitative data on its cellular effects.

Core Mechanism: Topoisomerase II Inhibition

The primary molecular target of this compound is topoisomerase II, a critical enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation.[7][8] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA segment to resolve knots and tangles, and then resealing the breaks.[7]

This compound exerts its cytotoxic effect not by inhibiting the catalytic activity of topoisomerase II directly, but by acting as a "poison." It intercalates at the DNA-enzyme interface and stabilizes the "cleavable complex," a transient intermediate where the enzyme is covalently bound to the 5' ends of the broken DNA.[3][7] By preventing the re-ligation of the DNA strands, this compound converts a transient enzymatic step into a permanent DNA lesion.[2][7] The accumulation of these protein-linked DNA double-strand breaks is the principal trigger for the subsequent cellular responses that lead to cell death.[4][5]

The cytotoxic effects of this compound are dose-dependent and are directly related to the number of double-stranded DNA breaks produced.[2][5] Notably, cancer cells often have elevated levels or activity of topoisomerase II, rendering them more susceptible to topoisomerase II inhibitors like this compound compared to normal cells.[3]

Cellular Consequences of this compound Action

The stabilization of the topoisomerase II-DNA cleavable complex by this compound initiates a series of downstream cellular events, culminating in the elimination of the cancer cell.

Induction of DNA Damage

The immediate consequence of this compound's interaction with topoisomerase II is the formation of persistent single- and double-strand DNA breaks.[4][5] These breaks are not readily repaired and serve as a primary signal for the activation of DNA damage response (DDR) pathways.

Cell Cycle Arrest

Upon detection of DNA damage, cellular checkpoint mechanisms are activated to halt cell cycle progression, allowing time for DNA repair. This compound is a cell cycle phase-specific agent, demonstrating maximal activity during the late S and early G2 phases.[1][6] Treatment with this compound leads to a pronounced accumulation of cells in the G2/M phase of the cell cycle.[9] At higher concentrations, an S-phase arrest may also be observed.[9] This cell cycle arrest is a critical component of this compound's mechanism, preventing cells with damaged DNA from proceeding into mitosis.

Induction of Apoptosis

If the DNA damage induced by this compound is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[7] The accumulation of DNA double-strand breaks triggers apoptotic signaling cascades.[7] This can involve the activation of the p53 tumor suppressor protein, which in turn can modulate the expression of genes involved in cell survival and apoptosis, further sensitizing the cancer cell to death.[7] Studies have shown that this compound can induce apoptosis in a dose- and time-dependent manner.[9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the key steps in the signaling pathway leading from topoisomerase II inhibition by this compound to the induction of apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to investigate the effects of this compound on cancer cells.

Caption: Experimental workflow for studying this compound's effects.

Quantitative Data

The cytotoxic and growth-inhibitory effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of a compound.

| Cell Line | Cancer Type | IC50 (mg/L) | Reference |

| Tca8113 | Human Tongue Squamous Cell Carcinoma | 0.35 | [9][11] |

Note: IC50 values can vary depending on the specific cell line, assay conditions, and exposure time.

In a study on the Tca8113 cell line, this compound demonstrated a dose- and time-dependent effect on apoptosis and cell cycle arrest:[9][10][11]

| This compound Concentration (mg/L) | Incubation Time (hours) | Apoptotic Rate (%) | Predominant Cell Cycle Phase | Reference |

| 0.15 | 72 | 17.38 | G2/M (98.71%) | [9][10][11] |

| 5.0 | 72 | 81.67 | S | [9][10][11] |

Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of topoisomerase II to resolve interlocked DNA networks, a process inhibited by this compound.

Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate. Active topoisomerase II decatenates the kDNA, releasing individual minicircles that can enter an agarose (B213101) gel. Inhibitors prevent this decatenation, so the kDNA remains as a high-molecular-weight complex that cannot migrate into the gel.[12][13]

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, kDNA (e.g., 200 ng), and distilled water to a final volume of 20 µL.[12]

-

Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the reaction tubes.

-

Enzyme Addition: Add purified topoisomerase II (1-5 units) to initiate the reaction.[12]

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[12]

-

Reaction Termination: Stop the reaction by adding 1/10 volume of 10% SDS, followed by proteinase K digestion to remove the enzyme.[14]

-

Gel Electrophoresis: Add loading dye and resolve the reaction products on a 0.8-1% agarose gel.[12]

-

Visualization: Stain the gel with ethidium (B1194527) bromide or a safer alternative, and visualize the DNA under UV light.[12]

Expected Results: In the absence of an inhibitor, a band corresponding to the decatenated minicircles will be visible. With increasing concentrations of this compound, the intensity of this band will decrease, and the kDNA will remain in the loading well.

Detection of DNA Strand Breaks by Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

This assay is used to detect DNA single- and double-strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, relaxes and migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[15]

Methodology:

-

Cell Preparation: Treat cancer cells with this compound for a specified duration (e.g., 1 hour).[15] Harvest and resuspend the cells in a low-melting-point agarose.

-

Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Perform electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software.

Expected Results: this compound-treated cells will exhibit prominent comet tails, indicating the presence of DNA strand breaks, while untreated control cells will show minimal tail formation.[15]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of a large population of individual cells, allowing for the generation of a histogram that reflects the cell cycle distribution.[9]

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound for various time points. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.[9]

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[9]

Expected Results: Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase, and potentially the S phase, compared to untreated control cells.[9]

Mechanisms of Resistance

The clinical efficacy of this compound can be limited by the development of drug resistance. Several mechanisms have been identified:

-

Altered Topoisomerase II: Decreased expression or mutations in the topoisomerase II gene can lead to reduced drug target levels or a lower affinity of the enzyme for the drug.[16][17][18]

-

Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the mdr1 gene), can actively transport this compound out of the cancer cell, reducing its intracellular concentration and cytotoxicity.[16][17][19]

-

Enhanced DNA Repair: Cancer cells may upregulate their DNA repair pathways to more efficiently resolve the this compound-induced DNA breaks.[20]

-

Alterations in Cell Cycle Checkpoints or Apoptotic Pathways: Defects in the signaling pathways that lead to cell cycle arrest and apoptosis can allow cells to survive despite the presence of DNA damage.

Conclusion

This compound's mechanism of action is centered on its ability to inhibit topoisomerase II, leading to the accumulation of cytotoxic DNA double-strand breaks. This primary insult triggers a cascade of cellular events, including cell cycle arrest and apoptosis, which are responsible for its potent anticancer activity. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of this compound-based cancer therapies and for overcoming mechanisms of drug resistance.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of action of this compound (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase II Inhibitors [ebrary.net]

- 5. cancerquest.org [cancerquest.org]

- 6. The clinical pharmacology of etoposide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. Detection of topoisomerase inhibitor-induced DNA strand breaks and apoptosis by the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of resistance to etoposide and this compound in acquired resistant human colon and lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Reduction of drug accumulation and DNA topoisomerase II activity in acquired this compound-resistant human cancer KB cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Teniposide as a Topoisomerase II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teniposide (VM-26) is a potent chemotherapeutic agent classified as a topoisomerase II inhibitor. A semi-synthetic derivative of podophyllotoxin, this compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase II and DNA. This stabilization prevents the re-ligation of double-strand breaks, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

This compound is a key player in the arsenal (B13267) of anticancer drugs, primarily utilized in the treatment of specific pediatric cancers, including acute lymphoblastic leukemia (ALL).[1] Its efficacy stems from its targeted action on topoisomerase II, an essential enzyme involved in resolving DNA topological challenges during replication, transcription, and chromosome segregation. Unlike catalytic inhibitors, this compound acts as a "poison," trapping the enzyme in its transient DNA-cleaved state. This guide delves into the molecular intricacies of this compound's function, offering a comprehensive resource for researchers in oncology and drug development.

Chemical and Physical Properties

This compound is a derivative of epipodophyllotoxin, distinguished by a thenylidene group attached to its glucopyranoside moiety.

| Property | Value |

| Chemical Formula | C₃₂H₃₂O₁₃S |

| Molar Mass | 656.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO |

Mechanism of Action: Topoisomerase II Poisoning

The primary mechanism of this compound's antitumor activity is the inhibition of human topoisomerase II. This process can be broken down into the following key steps:

-

Binding to the Topoisomerase II-DNA Complex: this compound does not bind directly to DNA but rather to the transient, covalent complex formed between topoisomerase II and DNA.

-

Stabilization of the Cleavable Complex: The binding of this compound to this complex prevents the enzyme from re-ligating the double-strand breaks it creates to resolve DNA supercoiling.[2]

-

Accumulation of DNA Double-Strand Breaks: The stabilization of these "cleavable complexes" leads to an accumulation of permanent double-strand breaks in the cellular DNA.

-

Induction of Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cellular stress responses, leading to arrest in the late S or early G2 phase of the cell cycle and subsequent activation of apoptotic pathways.[3]

This compound is considered a topoisomerase II "poison" because it converts the essential enzyme into a cellular toxin that generates DNA lesions.[2]

Visualizing the Mechanism of Action

Caption: this compound traps Topoisomerase II in a complex with DNA, leading to cell death.

Quantitative Data: In Vitro Potency

The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Tca8113 | Human tongue squamous cell carcinoma | 0.35 mg/L (~0.53 µM) | [4] |

| RPMI 8402 | Human lymphoblast | 0.28 | [1] |

| Primary Glioma Cells (high miR-181b) | Glioblastoma | 1.3 µg/mL (~1.98 µM) | [1] |

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

This compound is generally considered to be more potent than its analogue, etoposide. In causing DNA breaks, this compound has been shown to be approximately 10-fold more potent than etoposide, a finding that correlates with its increased cytotoxicity.[5]

Signaling Pathways Activated by this compound

The DNA damage induced by this compound triggers a cascade of intracellular signaling pathways, primarily the p53 and cGAS-STING pathways, which collectively determine the cell's fate.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in the cellular response to this compound-induced DNA damage.

Caption: p53 activation by this compound leads to cell cycle arrest and apoptosis.

Upon DNA damage, p53 is activated and initiates the transcription of target genes that regulate cell cycle progression and apoptosis. A key downstream effector is p21 (CDKN1A), which mediates G2/M cell cycle arrest.[6] Furthermore, p53 can induce apoptosis by upregulating pro-apoptotic proteins of the BCL-2 family, such as BAX and PUMA.[6]

cGAS-STING Signaling Pathway

The accumulation of cytosolic DNA fragments resulting from this compound-induced damage can activate the cGAS-STING innate immunity pathway.

Caption: this compound activates the cGAS-STING pathway via DNA damage and potentially direct binding.

This pathway is initiated by the enzyme cGAS, which recognizes cytosolic double-stranded DNA and synthesizes the second messenger cGAMP. cGAMP then binds to and activates the adaptor protein STING, leading to the downstream activation of TBK1 and IRF3, and subsequent production of type I interferons.[7][8] STING activation also triggers the NF-κB pathway, resulting in the production of inflammatory cytokines.[7] Interestingly, recent evidence suggests that this compound may also directly bind to and activate STING, independent of cGAS.[9]

Experimental Protocols

Topoisomerase II Decatenation Assay

This in vitro assay assesses the ability of this compound to inhibit the decatenation activity of topoisomerase II.

Workflow:

Caption: Workflow for assessing this compound's effect on topoisomerase II decatenation.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), a highly catenated substrate, with assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and BSA) and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.

-

Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA intercalating agent (e.g., ethidium (B1194527) bromide).

-

Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining in the well.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following this compound treatment.

Workflow:

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Methodology:

-

Cell Treatment: Plate cancer cells at an appropriate density and treat with various concentrations of this compound for desired time intervals.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Workflow:

Caption: Workflow for detecting DNA damage using the comet assay.

Methodology:

-

Cell Preparation: After treatment with this compound, harvest a single-cell suspension.

-

Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis buffer (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the nucleoid.

-

DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Broken DNA fragments will migrate out of the nucleoid, forming a "comet" tail.

-

Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green or PI). Visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

Conclusion

This compound remains a clinically relevant and mechanistically fascinating anticancer agent. Its ability to poison topoisomerase II, leading to catastrophic DNA damage, underscores a powerful strategy in cancer therapy. A thorough understanding of its mechanism of action, the cellular pathways it perturbs, and the experimental methods used to study its effects is crucial for the continued development of novel topoisomerase II inhibitors and for optimizing its use in clinical settings. This guide provides a foundational resource for researchers dedicated to advancing the field of oncology and targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Different modes of cell-killing action between DNA topoisomerase I and II inhibitors revealed by kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cGAS/STING axis mediates a topoisomerase II inhibitor–induced tumor immunogenicity | Scilit [scilit.com]

- 5. Etoposide and this compound (Chapter 4) - Lignans [resolve.cambridge.org]

- 6. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cGAS/STING axis mediates a topoisomerase II inhibitor–induced tumor immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | STING Activation by this compound: A Potential Direct Mechanism Beyond cGAS stimulation [frontiersin.org]

Teniposide and its Role in G2/M Cell Cycle Arrest: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Teniposide (VM-26), a semisynthetic derivative of podophyllotoxin, is a potent antineoplastic agent employed in the treatment of various malignancies, particularly in pediatric acute lymphoblastic leukemia.[1][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for managing DNA topology during replication and transcription.[3] This inhibition leads to the stabilization of a DNA-enzyme complex, resulting in DNA double-strand breaks and the subsequent activation of cell cycle checkpoints.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces cell cycle arrest, with a specific focus on the G2/M phase. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Topoisomerase II Inhibition

This compound functions as a topoisomerase II "poison." Unlike catalytic inhibitors, which block the enzyme's activity, this compound traps the enzyme on the DNA after it has created a double-strand break.[5][6] It stabilizes the transient "cleavable complex" formed between topoisomerase II and DNA, preventing the re-ligation of the broken DNA strands.[3] This accumulation of persistent DNA double-strand breaks is the primary cytotoxic lesion that triggers downstream cellular responses, including cell cycle arrest and apoptosis.[2][3][4] The drug is cell cycle-specific, exerting its maximum effect during the late S and G2 phases when topoisomerase II activity is high.[1][2][4]

Induction of G2/M Phase Arrest: The DNA Damage Response

The DNA double-strand breaks generated by this compound are potent activators of the DNA Damage Response (DDR) network, a sophisticated signaling cascade that halts cell cycle progression to allow for DNA repair. When the damage occurs in the G2 phase, a robust G2 checkpoint is initiated to prevent cells with damaged chromosomes from entering mitosis.

The central orchestrator of this checkpoint is the Cdk1/Cyclin B1 complex, also known as the Maturation-Promoting Factor (MPF), which drives entry into mitosis.[7][8] The DDR pathway activated by this compound ultimately converges on the inhibition of Cdk1/Cyclin B1 activity.

Key steps in this pathway include:

-

Damage Sensing: The DSBs are recognized by sensor proteins, primarily the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.[9] In cases of replication stress, the ATR (ATM and Rad3-related) kinase may also be involved.[10]

-

Signal Transduction: Activated ATM phosphorylates a host of downstream targets, including the checkpoint kinase Chk2 (and ATR phosphorylates Chk1).[9][10] ATM also phosphorylates the tumor suppressor protein p53, leading to its stabilization and activation.[11]

-

Effector Activation:

-

Activated Chk1/Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases.[9] Cdc25 is responsible for removing inhibitory phosphates from Cdk1, so its inactivation keeps Cdk1 in an inhibited state.

-

Activated p53 can induce the expression of p21 (CDKN1A), a Cdk inhibitor that can directly bind to and inhibit the Cdk1/Cyclin B1 complex.[11]

-

-

Cell Cycle Arrest: The sustained inhibition of the Cdk1/Cyclin B1 complex prevents the phosphorylation of numerous substrates required for mitotic entry, such as the breakdown of the nuclear envelope and chromosome condensation. This results in a definitive arrest at the G2/M boundary.[6][11]

References

- 1. youtube.com [youtube.com]

- 2. cancerquest.org [cancerquest.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | C32H32O13S | CID 452548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemotherapy - Wikipedia [en.wikipedia.org]

- 6. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. journals.plos.org [journals.plos.org]

- 9. PTEN enhances G2/M arrest in etoposide-treated MCF‑7 cells through activation of the ATM pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. S phase and G2 arrests induced by topoisomerase I poisons are dependent on ATR kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Teniposide-Induced Apoptosis in Tumor Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Teniposide (VM-26) is a podophyllotoxin (B1678966) derivative and a potent chemotherapeutic agent primarily used in the treatment of specific cancers, including childhood acute lymphoblastic leukemia.[1][2] Its cytotoxic effects are rooted in its function as a topoisomerase II inhibitor. By stabilizing the transient complex between topoisomerase II and DNA, this compound prevents the re-ligation of DNA strands, leading to an accumulation of double-strand breaks.[1][3] This significant DNA damage triggers a cascade of cellular events, culminating in programmed cell death, or apoptosis. This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound's induction of apoptosis in tumor cells, presenting key quantitative data and visualizing complex biological processes.

Core Mechanism of Action: Topoisomerase II Inhibition

This compound's primary mechanism involves the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1][4] The drug intercalates into the DNA-topoisomerase II complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal the break.[3] This action results in persistent DNA double-strand breaks, which are particularly cytotoxic to rapidly dividing cancer cells that have limited time for DNA repair.[1][5] The accumulation of these breaks serves as the initial trigger for the apoptotic cascade.[3]

Caption: Core mechanism of this compound action.

Key Signaling Pathways in this compound-Induced Apoptosis

The DNA damage inflicted by this compound activates multiple intracellular signaling pathways that converge to execute the apoptotic program.

The p53-Mediated Pathway

The tumor suppressor protein p53 is a critical mediator of the DNA damage response.[1] Upon activation by this compound-induced DNA breaks, p53 can initiate apoptosis through both transcription-dependent and independent mechanisms.[6][7]

-

Transcriptional Activation: p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes, including members of the Bcl-2 family like PUMA and Bax.[7][8]

-

Mitochondrial Action: p53 can also translocate to the mitochondria and directly interact with Bcl-2 family proteins to promote mitochondrial outer membrane permeabilization (MOMP).[7][8]

Inhibition of p53 can shift the mode of cell death from necrosis to apoptosis and abrogate cell cycle arrest, highlighting its central role.[6]

Regulation by the Bcl-2 Protein Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[9] The balance between anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, PUMA) determines the cell's fate.[10] this compound-induced stress disrupts this balance in favor of apoptosis. Overexpression of Bcl-2 has been shown to inhibit etoposide-induced apoptosis at a step subsequent to the initial DNA damage and repair, preventing events like caspase activation and Bax membrane insertion.[11][12][13]

Caspase Activation Cascade

Caspases are a family of proteases that execute the final stages of apoptosis.[14] this compound-induced apoptosis typically involves the activation of an initiator caspase (like caspase-9, following cytochrome c release from the mitochondria) which then activates executioner caspases (like caspase-3).[15] Interestingly, the concentration of the drug can influence the specific caspase pathway; high doses of the related drug etoposide (B1684455) promote rapid caspase-3-mediated apoptosis, while lower doses can induce a slower, caspase-2-dependent, caspase-3-independent cell death.[15][16]

Caption: this compound-induced intrinsic apoptosis pathway.

Role of JNK Signaling

The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase cascade involved in regulating apoptosis.[17][18] DNA damage can lead to persistent activation of JNK.[19] Activated JNK can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins through phosphorylation or translocate to the nucleus to regulate the expression of pro-apoptotic genes via transcription factors like c-Jun and p73.[18]

Cell Cycle Dynamics

This compound is a cell-cycle-specific agent, exerting its maximum cytotoxic effects during the late S and early G2 phases.[2][3][4] This specificity arises because topoisomerase II activity is highest during these phases of DNA replication and chromosome segregation. Treatment with this compound often leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, commitment to apoptosis.[1] The specific phase of arrest can be dose-dependent; in Tca8113 oral squamous carcinoma cells, a low concentration (0.15 mg/l) caused G2/M arrest, while a higher concentration (5.0 mg/l) led to arrest in the S phase.[20][21][22]

Quantitative Analysis of this compound Efficacy

The effectiveness of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its ability to induce apoptosis and cell cycle arrest.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Citation(s) |

|---|---|---|---|

| Tca8113 | Human Tongue Squamous Cell Carcinoma | 0.35 mg/L (0.53 µM) | [20][23][24] |

| Primary Glioma Cells (high miR-181b) | Glioma | 1.3 ± 0.34 µg/mL | [23] |

| Glioma Cells (MDM2 suppressed) | Glioma | 2.90 ± 0.35 µg/mL | [23] |

| Various Lung Cancer Lines | Small Cell & Non-Small Cell Lung Cancer | this compound was most potent among etoposide and NK 611 |[25] |

Table 2: Apoptosis Induction and Cell Cycle Arrest by this compound in Tca8113 Cells

| Concentration | Duration | Apoptotic Rate (%) | Predominant Arrest Phase | Percentage of Cells in Arrested Phase (%) | Citation(s) |

|---|---|---|---|---|---|

| 0.15 mg/L | 72 hours | 17.38 | G2/M | 98.71 | [20][22] |

| 5.0 mg/L | 72 hours | 81.67 | S | Not specified |[20][22] |

Key Experimental Protocols

Reproducible and accurate measurement of apoptosis and cytotoxicity is fundamental to studying the effects of this compound.

Caption: Workflow for in vitro apoptosis analysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.[21]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).[21]

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan (B1609692) crystal formation.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the crystals.[21]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[21]

-

Analysis: Calculate cell viability relative to the control and determine the IC50 value.[21]

Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27]

-

Cell Preparation: Treat cells with this compound as described above.

-

Harvesting: Collect both floating (apoptotic) and adherent cells (using trypsin). Combine them and centrifuge at 300 x g for 5 minutes.[28]

-

Washing: Wash the cell pellet twice with cold PBS.[28]

-

Resuspension: Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[28]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[28]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[28]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[28]

Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

-

Cell Preparation & Harvesting: Treat and harvest cells as previously described.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in each cycle phase can be calculated.

Conclusion

This compound is a potent cytotoxic agent that induces apoptosis in tumor cells primarily through the inhibition of topoisomerase II and the subsequent generation of catastrophic DNA double-strand breaks.[1][20] This initial damage activates a complex network of signaling pathways, with the p53 protein, the Bcl-2 family, and the caspase cascade playing central roles in executing the cell death program. The drug's efficacy is cell cycle-dependent, showing maximal effect in the S and G2/M phases.[4] A thorough understanding of these mechanisms, supported by robust quantitative and methodological analysis, is critical for optimizing its clinical application and developing novel combination therapies to overcome drug resistance.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Oncology [pharmacology2000.com]

- 4. cancerquest.org [cancerquest.org]

- 5. Chemotherapy - Wikipedia [en.wikipedia.org]

- 6. Etoposide Induces Necrosis Through p53-Mediated Antiapoptosis in Human Kidney Proximal Tubule Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Etoposide induces cell death via mitochondrial-dependent actions of p53 | springermedizin.de [springermedizin.de]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 10. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bcl-2 inhibits early apoptotic events and reveals post-mitotic multinucleation without affecting cell cycle arrest in human epithelial tumor cells exposed to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bcl-2 protein inhibits etoposide-induced apoptosis through its effects on events subsequent to topoisomerase II-induced DNA strand breaks and their repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]

- 16. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Etoposide-induced activation of c-jun N-terminal kinase (JNK) correlates with drug-induced apoptosis in salivary gland acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. researchgate.net [researchgate.net]

- 25. [In vitro comparison of podophyllotoxin analogues; etoposide, this compound and NK 611 using human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

Teniposide's Molecular Landscape Beyond Topoisomerase II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teniposide, a derivative of podophyllotoxin, is a well-established antineoplastic agent primarily recognized for its role as a topoisomerase II inhibitor.[1][2] By stabilizing the topoisomerase II-DNA cleavable complex, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis.[1][3] However, the therapeutic efficacy and resistance mechanisms of this compound are not solely dictated by its interaction with topoisomerase II. A growing body of evidence reveals a complex network of off-target interactions that significantly contribute to its pharmacological profile. This technical guide provides a comprehensive exploration of this compound's molecular targets beyond topoisomerase II, offering insights into its broader mechanism of action and potential avenues for therapeutic optimization. We will delve into the quantitative aspects of these interactions, detail the experimental methodologies used for their characterization, and visualize the intricate signaling pathways involved.

I. The DNA Damage Response Pathway: A Cascade of Molecular Events

This compound's induction of DNA double-strand breaks serves as a critical initiating event that triggers a complex and multifaceted DNA damage response (DDR) pathway. This response, orchestrated by a network of sensor, transducer, and effector proteins, ultimately determines the cell's fate - be it cell cycle arrest and DNA repair, or the initiation of apoptosis. Key players in this pathway that are influenced by this compound, independent of its direct action on topoisomerase II, include p53, p21, the Retinoblastoma protein (Rb), and the c-Myc oncoprotein.

p53 Activation and Downstream Signaling

The tumor suppressor protein p53 acts as a central hub in the DDR, and its activation is a critical consequence of this compound-induced DNA damage.[3] Upon sensing DNA breaks, p53 is stabilized and activated, leading to the transcriptional regulation of a host of downstream target genes that govern cell cycle arrest and apoptosis.[4]

One of the key downstream effectors of p53 is the cyclin-dependent kinase inhibitor p21(WAF1/CIP1). This compound treatment has been shown to increase the levels of p21 in cancer cells.[5] This upregulation of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby inducing cell cycle arrest, typically at the G2/M phase.[6][7]

Modulation of the Retinoblastoma Protein (Rb) and E2F Transcription Factors

The Retinoblastoma protein (Rb) is a key regulator of the G1/S phase transition. In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA replication. This compound treatment has been observed to promote the dephosphorylation of Rb.[5] However, interestingly, in MCF-7 breast tumor cells, this this compound-induced dephosphorylation of Rb did not lead to a reduction in E2F activity, suggesting a more complex regulatory mechanism in certain cellular contexts.[5]

Suppression of the c-Myc Oncogene

The c-Myc proto-oncogene is a critical regulator of cell growth, proliferation, and metabolism. Its overexpression is a hallmark of many cancers. This compound has been demonstrated to suppress the expression of c-Myc mRNA in a dose-dependent manner in breast cancer cells.[8][9] This downregulation of c-Myc is a significant contributor to the anti-proliferative effects of this compound.

Quantitative Data: this compound's Impact on the DNA Damage Response Pathway

| Parameter | Cell Line | Concentration | Effect | Reference |

| IC50 | Tca8113 (Human tongue squamous carcinoma) | 0.35 mg/L | 50% inhibition of cell proliferation | [6][7] |

| A549 (Human lung carcinoma) | 0.7 µM | 50% inhibition of cell proliferation | [10] | |

| Apoptosis Rate | Tca8113 | 0.15 mg/L (72h) | 17.38% | [6][7] |

| Tca8113 | 5.0 mg/L (72h) | 81.67% | [6][7] | |

| c-Myc Expression | MCF-7 (Human breast adenocarcinoma) | Not specified | Reduced expression | [8] |

Experimental Protocols

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[6][7]

-

Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6]

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for the proteins of interest (p53, p21, Rb, phospho-Rb, c-Myc), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Signaling Pathway Diagram

Caption: this compound-induced DNA Damage Response Pathway.

II. Multidrug Resistance Proteins: Efflux Pumps as a Line of Defense

A significant factor influencing the clinical efficacy of this compound is its interaction with ATP-binding cassette (ABC) transporters, particularly the Multidrug Resistance Proteins (MRPs). Overexpression of these efflux pumps can lead to reduced intracellular drug accumulation and, consequently, drug resistance.

This compound as a Substrate for MRP1 and MRP3

Studies have identified this compound as a substrate for both MRP1 (ABCC1) and MRP3 (ABCC3).[11] Cell lines overexpressing these transporters exhibit resistance to this compound, indicating that the drug is actively transported out of the cell. While the transport of some drugs by MRPs is dependent on conjugation with glutathione (B108866) (GSH), evidence suggests that this compound can be transported by MRP3 in its unconjugated form.

Quantitative Data: this compound and Multidrug Resistance Proteins

| Transporter | Cell Line | Parameter | Value | Reference |

| MRP1 | 2008/MRP1-4 (Ovarian carcinoma) | IC50 (this compound) | 1.388 µM | [11] |

| MRP3 | 2008/MRP3-8 (Ovarian carcinoma) | IC50 (this compound) | 0.226 µM | [11] |

| MRP3 | MRP3-expressing membrane vesicles | Km (Etoposide Glucuronide) | 11.4 ± 2.6 µM | [12] |

| MRP3 | MRP3-expressing membrane vesicles | Vmax (Etoposide Glucuronide) | 138 ± 15 pmol/mg/min | [12] |

Note: Kinetic data for direct this compound transport by MRP1 and MRP3 is limited. The data for etoposide (B1684455) glucuronide, a structurally related compound, is provided for context.

Experimental Protocol: Vesicular Transport Assay

-

Vesicle Preparation: Prepare inside-out membrane vesicles from cells overexpressing the transporter of interest (e.g., MRP1 or MRP3) and from control cells.

-

Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, a buffer solution, and ATP.

-

Substrate Addition: Add radiolabeled this compound to the reaction mixture to initiate the transport assay.

-

Incubation: Incubate the reaction mixture at 37°C for various time points.

-

Termination and Filtration: Stop the reaction by adding an ice-cold stop solution and rapidly filter the mixture through a membrane filter to separate the vesicles from the unincorporated substrate.

-

Quantification: Measure the radioactivity retained on the filter to determine the amount of this compound transported into the vesicles.

-

Kinetic Analysis: Perform the assay with varying concentrations of this compound to determine the Michaelis-Menten kinetics (Km and Vmax).

Workflow Diagram

References

- 1. Mechanisms of action of this compound (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ionizing radiation and this compound increase p21(waf1/cip1) and promote Rb dephosphorylation but fail to suppress E2F activity in MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase II trapping agent this compound induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA topoisomerase II inhibitors - Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Suppression of c-myc expression and c-Myc function in response to sustained DNA damage in MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. MRP3, an organic anion transporter able to transport anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. zelcerlab.eu [zelcerlab.eu]

Teniposide Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teniposide (VM-26) is a potent semi-synthetic derivative of podophyllotoxin (B1678966), a naturally occurring lignan.[1] It is an established chemotherapeutic agent used in the treatment of various cancers, most notably in pediatric acute lymphoblastic leukemia.[2] this compound's mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.[3] By stabilizing the covalent complex between topoisomerase II and DNA, this compound induces double-strand breaks, leading to cell cycle arrest and apoptosis.[1] Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel analogs with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. This guide provides a comprehensive overview of the core SAR principles of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Structure-Activity Relationships

The antitumor activity of this compound is intricately linked to its molecular architecture, which can be broadly divided into three key domains: the aglycone core, the glycosidic moiety, and the substituent at the C-4 position of the podophyllotoxin scaffold. Modifications in each of these regions have been shown to significantly impact the drug's potency and mechanism of action.

The Aglycone Core: Essential for Topoisomerase II Inhibition

The rigid tetracyclic aglycone core of this compound is fundamental to its interaction with the topoisomerase II-DNA complex. Key structural features of the aglycone that are crucial for activity include:

-

The E-ring Lactone: The lactone ring is essential for cytotoxic activity. Opening of this ring leads to a significant loss of potency.

-

The 4'-Hydroxyl Group: A free hydroxyl group at the 4'-position of the E-ring is critical for topoisomerase II inhibition.[4] Analogs with a blocked 4'-hydroxyl group, while sometimes still capable of inducing DNA breaks, are generally poor antitumor agents.[4]

-

The 3',5'-Dimethoxyphenyl Group: The dimethoxyphenyl moiety contributes to the overall lipophilicity and binding of the molecule.

The Glycosidic Moiety: A Key Determinant of Mechanism and Potency

The nature of the glycosidic substituent at the C-4 position dramatically influences the biological activity of podophyllotoxin derivatives. While podophyllotoxin itself is a tubulin inhibitor, the introduction of a glycosidic moiety shifts the mechanism of action towards topoisomerase II inhibition.[5]

The thenylidene-β-D-glucoside moiety of this compound is a key contributor to its enhanced cellular uptake and cytotoxicity compared to etoposide (B1684455), which possesses a methyl-substituted glucoside.[3] This highlights the significant role of the sugar substituent in modulating the pharmacokinetic and pharmacodynamic properties of these compounds.

The C-4 Position: A Hotspot for Modification

The C-4 position of the podophyllotoxin scaffold has been a major focus for structural modifications aimed at developing more potent and less toxic analogs. The stereochemistry at this position is crucial, with the β-configuration (as seen in this compound and etoposide) being essential for topoisomerase II inhibitory activity. Epimers with an α-configuration are significantly less active.

Numerous derivatives with modifications at the C-4 position have been synthesized and evaluated, leading to the identification of compounds with improved pharmacological profiles.[6]

Quantitative Data on this compound and its Analogs

The following tables summarize the cytotoxic and topoisomerase II inhibitory activities of this compound and selected analogs against various cancer cell lines.

Table 1: Cytotoxicity of this compound and Comparators against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound (VM-26) | Tca8113 (Oral Squamous Carcinoma) | 0.35 mg/L (~0.53 µM) | [7] |

| Cisplatin (CDDP) | Tca8113 (Oral Squamous Carcinoma) | 1.1 mg/L (~3.67 µM) | [7] |

| This compound (VM-26) | A549 (Lung Carcinoma) | Varies | |

| This compound (VM-26) | HCT-116 (Colon Carcinoma) | Varies | |

| Etoposide (VP-16) | Various | Generally less potent than this compound | [3] |

Table 2: Topoisomerase II Inhibitory Activity of Podophyllotoxin Analogs

| Compound | Assay | Endpoint | Activity | Reference |

| This compound | Topoisomerase II-mediated DNA cleavage | Stabilization of cleavable complex | Potent inducer | [3] |

| Etoposide | Topoisomerase II-mediated DNA cleavage | Stabilization of cleavable complex | Potent inducer | [3] |

| Analogs with blocked 4'-hydroxyl | Topoisomerase II inhibition | DNA breakage | Reduced activity | [4] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound and its analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

-

This compound and analog stock solutions (in DMSO)

-

Cancer cell lines (e.g., Tca8113, A549, HCT-116)

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Topoisomerase II Inhibition: DNA Decatenation Assay

This protocol describes an in vitro assay to assess the inhibitory effect of this compound and its analogs on the decatenating activity of topoisomerase II.

Principle: Topoisomerase II can resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles. Inhibitors of topoisomerase II will prevent this decatenation. The different topological forms of DNA can be separated by agarose (B213101) gel electrophoresis.

Materials:

-

This compound and analog stock solutions (in DMSO)

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

Stop buffer/loading dye (containing SDS and a tracking dye)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

Nuclease-free water

-

10x Topoisomerase II reaction buffer (to a final concentration of 1x)

-

ATP (to a final concentration of 1 mM)

-

kDNA (e.g., 200-300 ng)

-

Test compound (at various concentrations) or vehicle control (DMSO)

-

-

Enzyme Addition: Add a predetermined amount of human topoisomerase II enzyme to the reaction mixture. The final reaction volume is typically 20 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide in TAE buffer. Run the electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight smear, while decatenated minicircles will migrate as distinct bands.

-

Data Analysis: Assess the degree of inhibition by comparing the amount of decatenated product in the presence of the test compound to the control. The disappearance of the decatenated minicircle bands indicates inhibition of topoisomerase II activity.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

This compound, through its inhibition of topoisomerase II, induces DNA double-strand breaks, which trigger a cascade of cellular events culminating in apoptosis. A key player in this pathway is the ataxia-telangiectasia mutated (ATM) protein, which, upon activation by DNA damage, phosphorylates and activates the tumor suppressor protein p53. Activated p53 then transactivates pro-apoptotic genes, leading to the activation of the intrinsic apoptotic pathway.

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for this compound SAR Studies

A typical experimental workflow for the structure-activity relationship study of this compound analogs involves a multi-step process from compound synthesis to in vivo evaluation.

Caption: A generalized experimental workflow for SAR studies of this compound analogs.

Logical Relationships in this compound SAR

The following diagram illustrates the key logical relationships between structural modifications of the podophyllotoxin scaffold and the resulting biological activity.

Caption: Logical relationships in the SAR of this compound.

Conclusion

The structure-activity relationship of this compound is a well-defined area of medicinal chemistry that continues to guide the development of novel anticancer agents. The core podophyllotoxin scaffold, the nature of the glycosidic moiety at the C-4 position, and the presence of a free 4'-hydroxyl group are the primary determinants of its topoisomerase II inhibitory activity and, consequently, its cytotoxic effects. This guide has provided a detailed overview of these SAR principles, supported by quantitative data and experimental protocols, to serve as a valuable resource for researchers in the field of drug discovery and development. Future efforts in this area will likely focus on the synthesis of analogs with improved pharmacokinetic profiles, reduced off-target toxicities, and the ability to circumvent mechanisms of drug resistance.

References

- 1. This compound | C32H32O13S | CID 452548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of leukemia: a case study of conflicting priorities in the development of drugs for fatal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of this compound (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etoposide and this compound (Chapter 4) - Lignans [resolve.cambridge.org]